Cas no 898825-98-4 (Quinoxaline, 6-bromo-2-phenyl-)

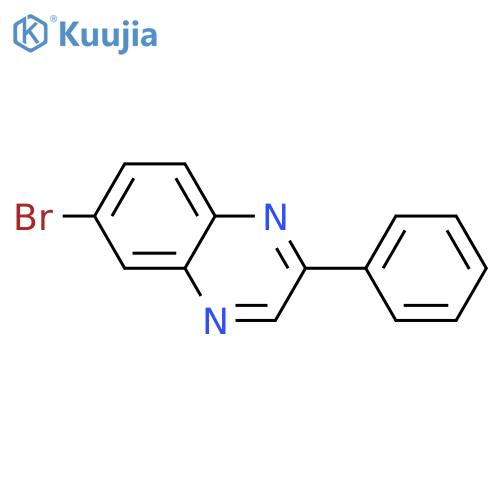

898825-98-4 structure

商品名:Quinoxaline, 6-bromo-2-phenyl-

Quinoxaline, 6-bromo-2-phenyl- 化学的及び物理的性質

名前と識別子

-

- Quinoxaline, 6-bromo-2-phenyl-

- SCHEMBL5199018

- 898825-98-4

- F97841

- 6-bromo-2-phenylquinoxaline

-

- インチ: InChI=1S/C14H9BrN2/c15-11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H

- InChIKey: YHTRSRPEBMBJLE-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Br

計算された属性

- せいみつぶんしりょう: 283.99491Da

- どういたいしつりょう: 283.99491Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 25.8Ų

Quinoxaline, 6-bromo-2-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB592280-5g |

6-Bromo-2-phenylquinoxaline; . |

898825-98-4 | 5g |

€677.70 | 2024-07-20 | ||

| abcr | AB592280-10g |

6-Bromo-2-phenylquinoxaline; . |

898825-98-4 | 10g |

€991.50 | 2024-07-20 | ||

| abcr | AB592280-1g |

6-Bromo-2-phenylquinoxaline; . |

898825-98-4 | 1g |

€285.40 | 2024-07-20 |

Quinoxaline, 6-bromo-2-phenyl- 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

898825-98-4 (Quinoxaline, 6-bromo-2-phenyl-) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898825-98-4)Quinoxaline, 6-bromo-2-phenyl-

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):169/402/588